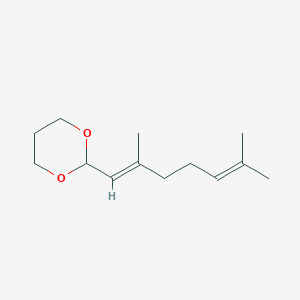
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its various biological properties. It is a yellow crystalline solid that has been synthesized using different methods and has shown promising results in scientific research applications. In
Mécanisme D'action
The mechanism of action of 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation and survival. It has also been shown to inhibit the growth of microorganisms by disrupting the cell membrane and interfering with various metabolic pathways.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of essential molecules, such as DNA and proteins. Additionally, it has been found to modulate the immune response by regulating the production of various cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the areas of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is also an area of interest.
Méthodes De Synthèse
The synthesis of 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl hydrazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, which is then cyclized using acetic anhydride and sodium acetate to yield the final product.
Applications De Recherche Scientifique
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various biological properties. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-6-4-10(5-7-12)8-14-17-15(18-22-14)11-2-1-3-13(9-11)19(20)21/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDCTPUMUFBUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)


![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)

![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)


![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)

